H-D-Dab(Boc)-Ome HCl
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Overview
Description
“H-D-Dab(Boc)-Ome HCl” is a chemical compound with the molecular formula C9H18N2O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. The exact process can vary, but it typically involves the reaction of the amino acid derivative with a suitable protecting group . The synthesis process requires specialized knowledge and equipment .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula, C9H18N2O4 . The compound has a molecular weight of 218.25 g/mol . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions, depending on the conditions. For example, it can react with other compounds to form peptides or other derivatives . The exact reactions that “this compound” can undergo depend on factors such as the reaction conditions and the presence of other reagents .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 218.25 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 388.2±37.0 °C at 760 mmHg . The compound is stable under normal conditions and does not react with water .
Mechanism of Action
The mechanism of action of “H-D-Dab(Boc)-Ome HCl” is not well understood. It is likely that the compound interacts with other molecules in a specific way, leading to a particular outcome . More research is needed to fully understand the mechanism of action of "this compound" .
Safety and Hazards
Future Directions
The future directions for “H-D-Dab(Boc)-Ome HCl” research could involve further exploration of its chemical properties and potential applications . This could include studying its reactivity with other compounds, investigating its potential uses in peptide synthesis, and exploring its mechanism of action .
Properties
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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